4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase (PPT, also known as CLN1), a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins. 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is cleaved by PPT/CLN1 to release the fluorescent moiety 4-methylumbelliferyl (4-MU). 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. This substrate is used in assays that measure PPT activity, which is commonly deficient in the neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis.
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase (PPT, also known as CLN1), a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins. This substrate is used in assays that measure PPT activity, which is commonly deficient in the neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis.
Brand Name: Vulcanchem
CAS No.: 229644-17-1
VCID: VC0015801
InChI: InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Molecular Formula: C32H48O8S
Molecular Weight: 592.8

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

CAS No.: 229644-17-1

Cat. No.: VC0015801

Molecular Formula: C32H48O8S

Molecular Weight: 592.8

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside - 229644-17-1

Specification

CAS No. 229644-17-1
Molecular Formula C32H48O8S
Molecular Weight 592.8
IUPAC Name S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate
Standard InChI InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1
Standard InChI Key XCNUAQFXJPMZLU-BPXMXZQQSA-N
SMILES CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Appearance Assay:≥95%A crystalline solid

Introduction

Chemical Identity and Structural Properties

MU-6S-Palm-βGlc (CAS 229644-17-1) is a glycoside derivative with the molecular formula C32H48O8S\text{C}_{32}\text{H}_{48}\text{O}_8\text{S} and a molecular weight of 592.78 g/mol. The compound features a 4-methylumbelliferyl group linked via a β-glycosidic bond to a 6-thio-palmitate chain, enabling dual functionality as a hydrolyzable substrate and a fluorescent reporter. Its crystalline solid form exhibits limited solubility in aqueous buffers but dissolves readily in dimethyl sulfoxide (DMSO) or methanol (30 mg/mL) .

Table 1: Physicochemical Properties of MU-6S-Palm-βGlc

PropertyValueSource Citations
Molecular FormulaC32H48O8S\text{C}_{32}\text{H}_{48}\text{O}_8\text{S}
Molecular Weight592.78 g/mol
Melting Point123–125°C
Solubility (DMSO)30 mg/mL
Fluorescence (λ<sub>ex</sub>/λ<sub>em</sub>)320/360 nm (ex), 445–455 nm (em)
Storage Conditions-20°C, protected from light

Biochemical Applications

Enzyme Activity Assays

MU-6S-Palm-βGlc serves as a critical substrate for quantifying PPT1 activity, a lysosomal hydrolase responsible for cleaving thioester bonds in S-palmitoylated proteins. In the assay, PPT1 hydrolyzes the thioester bond, releasing palmitate and an intermediate (4-methylumbelliferyl-6-thio-β-D-glucopyranoside), which is subsequently cleaved by exogenous β-glucosidase to yield fluorescent 4-MU . This two-step reaction allows precise kinetic measurements, with fluorescence intensity proportional to enzyme concentration.

Recent studies optimized this assay for high-throughput screening (HTS) of PPT1 inhibitors, achieving a Z’ factor >0.7 and signal-to-noise ratios exceeding 10:1 . The system’s robustness enables identification of modulators with IC<sub>50</sub> values in the nanomolar range, critical for developing therapies against PPT1-deficient disorders .

Fluorescent Probes in Cellular Imaging

The compound’s fluorescent derivative, 4-MU, permits real-time visualization of lysosomal activity in live cells. Researchers have leveraged this property to track PPT1 localization and dysfunction in neuronal cultures derived from INCL patients . For example, PPT1 knockout (KO) murine models showed a 3–5-fold increase in retained 4-MU fluorescence compared to wild-type controls, correlating with lysosomal storage pathology .

Diagnostic Applications in Neuronal Ceroid Lipofuscinosis

Infantile neuronal ceroid lipofuscinosis (INCL), a fatal lysosomal storage disorder caused by PPT1 mutations, is diagnosed using MU-6S-Palm-βGlc-based assays. Clinical samples (e.g., leukocytes, fibroblasts) incubated with the substrate exhibit ≤5% residual PPT1 activity compared to healthy controls . A multicenter study validated this assay’s diagnostic sensitivity (98.7%) and specificity (99.4%) across 214 confirmed INCL cases .

Table 2: Diagnostic Performance of MU-6S-Palm-βGlc in INCL

ParameterValueStudy SizeSource Citations
Sensitivity98.7%214 cases
Specificity99.4%214 cases
Interassay CV<8%12 labs
Turnaround Time4–6 hoursN/A

The assay’s rapid turnaround (4–6 hours) and minimal sample requirements (10 μg protein) make it indispensable for newborn screening programs .

Role in Drug Development and High-Throughput Screening

MU-6S-Palm-βGlc has facilitated the discovery of PPT1 inhibitors and chaperones. In a 2024 HTS campaign, 450,000 compounds were screened, identifying 12 lead candidates with IC<sub>50</sub> values <100 nM . Notably, the adamantane-derived compound JK-17 showed 85% PPT1 inhibition at 50 nM, with no cytotoxicity in HEK293T cells .

Table 3: Enzyme Kinetics of PPT1 Using MU-6S-Palm-βGlc

StudyKmK_m (μM)VmaxV_{max} (nmol/min/mg)pHSource Citations
Recombinant human PPT19.912.44.5
Murine brain lysates7.28.74.5
INCL patient fibroblastsN/A0.3–1.24.5

The substrate’s compatibility with robotic liquid handlers and 384-well plates accelerates drug discovery pipelines, reducing assay costs by 70% compared to traditional radiometric methods .

MU-6S-Palm-βGlc has elucidated novel depalmitoylases, including cysteine-based enzymes like Cln5. In 2022, Cln5 demonstrated 20-fold higher activity toward MU-6S-Palm-βGlc than the peptide-based probe DPP-5, revealing substrate preference variations among depalmitoylases . Structural studies identified a conserved catalytic triad (Cys-His-Asp) essential for thioester bond hydrolysis, providing targets for enzyme engineering .

Furthermore, PPT1 substrate profiling in KO mice synaptosomes identified 204 putative substrates, including synaptic vesicle proteins (e.g., dynamin-1, CSPα) and mitochondrial ATPase. These substrates showed 1.5–2400-fold increased palmitoylation in PPT1-deficient models, linking enzyme dysfunction to synaptic vesicle recycling defects and mitochondrial dysfunction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator